molecular formula C20H16FN3O4S B2675694 N'-(2H-1,3-BENZODIOXOL-5-YL)-N-{2-[2-(3-FLUOROPHENYL)-1,3-THIAZOL-4-YL]ETHYL}ETHANEDIAMIDE CAS No. 932987-34-3

N'-(2H-1,3-BENZODIOXOL-5-YL)-N-{2-[2-(3-FLUOROPHENYL)-1,3-THIAZOL-4-YL]ETHYL}ETHANEDIAMIDE

Cat. No.: B2675694
CAS No.: 932987-34-3
M. Wt: 413.42
InChI Key: DCGNITWBJACCJZ-UHFFFAOYSA-N
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Description

N’-(2H-1,3-BENZODIOXOL-5-YL)-N-{2-[2-(3-FLUOROPHENYL)-1,3-THIAZOL-4-YL]ETHYL}ETHANEDIAMIDE is a complex organic compound that features a benzodioxole ring, a fluorophenyl group, and a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2H-1,3-BENZODIOXOL-5-YL)-N-{2-[2-(3-FLUOROPHENYL)-1,3-THIAZOL-4-YL]ETHYL}ETHANEDIAMIDE typically involves multiple steps:

    Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Introduction of the Fluorophenyl Group: This step often involves the use of fluorobenzene derivatives and appropriate coupling reactions.

    Formation of the Thiazole Ring: This can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Coupling of the Components: The final step involves coupling the benzodioxole, fluorophenyl, and thiazole components using amide bond formation techniques, such as the use of carbodiimides or other coupling reagents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N’-(2H-1,3-BENZODIOXOL-5-YL)-N-{2-[2-(3-FLUOROPHENYL)-1,3-THIAZOL-4-YL]ETHYL}ETHANEDIAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its reactivity and properties.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

N’-(2H-1,3-BENZODIOXOL-5-YL)-N-{2-[2-(3-FLUOROPHENYL)-1,3-THIAZOL-4-YL]ETHYL}ETHANEDIAMIDE has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe or as a lead compound in drug discovery.

    Medicine: It could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: The compound might be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N’-(2H-1,3-BENZODIOXOL-5-YL)-N-{2-[2-(3-FLUOROPHENYL)-1,3-THIAZOL-4-YL]ETHYL}ETHANEDIAMIDE depends on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity and triggering downstream effects. The pathways involved could include signal transduction cascades, gene expression regulation, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    N’-(2H-1,3-BENZODIOXOL-5-YL)-N-{2-[2-(4-FLUOROPHENYL)-1,3-THIAZOL-4-YL]ETHYL}ETHANEDIAMIDE: Similar structure but with a different position of the fluorine atom.

    N’-(2H-1,3-BENZODIOXOL-5-YL)-N-{2-[2-(3-CHLOROPHENYL)-1,3-THIAZOL-4-YL]ETHYL}ETHANEDIAMIDE: Similar structure but with a chlorine atom instead of fluorine.

Uniqueness

The uniqueness of N’-(2H-1,3-BENZODIOXOL-5-YL)-N-{2-[2-(3-FLUOROPHENYL)-1,3-THIAZOL-4-YL]ETHYL}ETHANEDIAMIDE lies in its specific combination of functional groups, which can confer unique chemical and biological properties. The presence of the benzodioxole ring, fluorophenyl group, and thiazole ring can influence its reactivity, stability, and interactions with biological targets.

Properties

IUPAC Name

N'-(1,3-benzodioxol-5-yl)-N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16FN3O4S/c21-13-3-1-2-12(8-13)20-24-15(10-29-20)6-7-22-18(25)19(26)23-14-4-5-16-17(9-14)28-11-27-16/h1-5,8-10H,6-7,11H2,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCGNITWBJACCJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)C(=O)NCCC3=CSC(=N3)C4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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